molecular formula C15H32O3 B14421621 Acetic acid;8-methyldodecan-1-ol CAS No. 83375-83-1

Acetic acid;8-methyldodecan-1-ol

Cat. No.: B14421621
CAS No.: 83375-83-1
M. Wt: 260.41 g/mol
InChI Key: NZGHCEAXIRMHDY-UHFFFAOYSA-N
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Description

Acetic acid;8-methyldodecan-1-ol is a chemical compound that combines the properties of acetic acid and 8-methyldodecan-1-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its sour taste and pungent smell. It is widely used in the food industry as vinegar. 8-methyldodecan-1-ol is a fatty alcohol derived from natural sources like coconut oil. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;8-methyldodecan-1-ol typically involves the esterification reaction between acetic acid and 8-methyldodecan-1-ol. This reaction is catalyzed by a mineral acid such as sulfuric acid and requires heating to facilitate the formation of the ester bond . The reaction can be represented as follows:

CH3COOH+C13H28OCH3COOC13H27+H2O\text{CH}_3\text{COOH} + \text{C}_{13}\text{H}_{28}\text{O} \rightarrow \text{CH}_3\text{COO}\text{C}_{13}\text{H}_{27} + \text{H}_2\text{O} CH3​COOH+C13​H28​O→CH3​COOC13​H27​+H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;8-methyldodecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a carboxylic acid.

    Reduction: The ester bond can be reduced to form the corresponding alcohol and acetic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used for substitution reactions.

Major Products

    Oxidation: 8-methyldodecanoic acid.

    Reduction: 8-methyldodecan-1-ol and acetic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid;8-methyldodecan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;8-methyldodecan-1-ol involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased membrane permeability. This action is particularly useful in its antimicrobial properties, where it can cause cell lysis in bacteria .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;8-methyldecan-1-ol: Similar structure but with a shorter carbon chain.

    Acetic acid;1-dodecanol: Similar structure but without the methyl group on the carbon chain.

Uniqueness

Acetic acid;8-methyldodecan-1-ol is unique due to the presence of the methyl group on the carbon chain, which can influence its physical and chemical properties, such as solubility and reactivity .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

83375-83-1

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

acetic acid;8-methyldodecan-1-ol

InChI

InChI=1S/C13H28O.C2H4O2/c1-3-4-10-13(2)11-8-6-5-7-9-12-14;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4)

InChI Key

NZGHCEAXIRMHDY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCCCCCCO.CC(=O)O

Origin of Product

United States

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